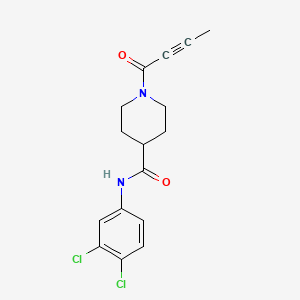![molecular formula C10H12N2O3S B2879023 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one CAS No. 10234-64-7](/img/structure/B2879023.png)
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one is a chemical compound with a unique structure that includes a sulfonyl group attached to a tetrahydro-3H-pyrazol-3-one ring
Wirkmechanismus
Target of Action
The primary targets of 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one, also known as 1-(4-methylbenzenesulfonyl)pyrazolidin-3-one, are the vasopressin receptors V1aR and V2R . These receptors play a crucial role in the regulation of water balance and blood pressure in the body.
Mode of Action
The compound interacts with its targets, the vasopressin receptors, by binding to them. The binding free energy of the compound into vasopressin receptors is -8.47 kcal/mol for V1aR and -5.76 kcal/mol for V2R . This interaction results in changes in the activity of these receptors, which can lead to physiological effects.
Vorbereitungsmethoden
The synthesis of 1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-3H-pyrazol-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one: This compound has a chlorine atom instead of a methyl group, which can affect its reactivity and biological activity.
1-[(4-nitrophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one:
1-[(4-methoxyphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one: The methoxy group can influence the compound’s solubility and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the sulfonyl-tetrahydro-3H-pyrazol-3-one scaffold.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-8-2-4-9(5-3-8)16(14,15)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZCHSGDCFAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)

![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)

![5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride](/img/structure/B2878948.png)



![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)
![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2878959.png)

![4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2878962.png)
